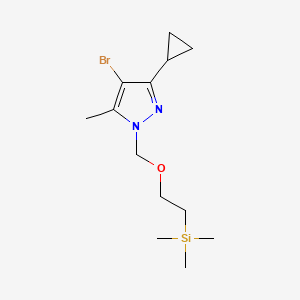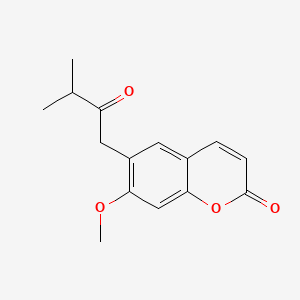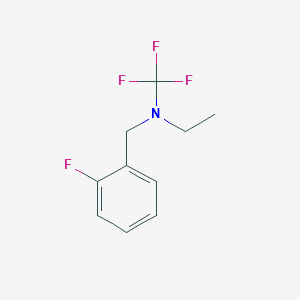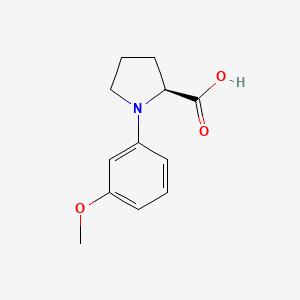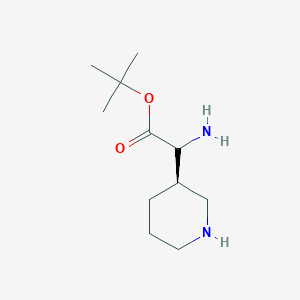
(R)-3-(BOC-Aminomethyl) Piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(BOC-Aminomethyl) Piperidine is a chemical compound that belongs to the class of piperidines Piperidines are heterocyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom The ®-3-(BOC-Aminomethyl) Piperidine is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the aminomethyl group at the third position of the piperidine ring
Vorbereitungsmethoden
The preparation of ®-3-(BOC-Aminomethyl) Piperidine involves several synthetic steps. One common method includes the following steps :
Chiral Resolution: The process begins with N-Cbz-3-piperidinecarboxylic acid as the raw material. Chiral resolution is performed using R-phenylethylamine to obtain a chiral intermediate.
Acid-Amide Condensation: The chiral intermediate undergoes an acid-amide condensation reaction with ammonia gas to form a new compound.
Hofmann Degradation: The resulting compound is subjected to Hofmann degradation to yield another intermediate.
Protection: The intermediate is then protected using di-tert-butyl dicarbonate to introduce the BOC protecting group.
Hydrogenation and Cbz Removal: Finally, the protected intermediate undergoes hydrogenation to remove the Cbz group, resulting in the formation of ®-3-(BOC-Aminomethyl) Piperidine.
This method is known for its mild reaction conditions, safety, reliability, and high yield, making it suitable for industrial production.
Analyse Chemischer Reaktionen
®-3-(BOC-Aminomethyl) Piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted piperidine derivatives.
Deprotection: The BOC protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the specific reagents used.
Wissenschaftliche Forschungsanwendungen
®-3-(BOC-Aminomethyl) Piperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of biological processes and the development of bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents, particularly in the development of piperidine-based pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-3-(BOC-Aminomethyl) Piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used. For example, in medicinal chemistry, it may interact with biological targets to exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
®-3-(BOC-Aminomethyl) Piperidine can be compared with other similar compounds, such as:
(S)-3-(BOC-Aminomethyl) Piperidine: The enantiomer of ®-3-(BOC-Aminomethyl) Piperidine, differing in the spatial arrangement of atoms.
N-Boc-piperidine: A related compound with the BOC protecting group attached to the nitrogen atom of the piperidine ring.
3-Aminomethylpiperidine: A compound without the BOC protecting group, which may exhibit different reactivity and applications.
The uniqueness of ®-3-(BOC-Aminomethyl) Piperidine lies in its specific stereochemistry and the presence of the BOC protecting group, which can influence its reactivity and suitability for various applications.
Eigenschaften
Molekularformel |
C11H22N2O2 |
|---|---|
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
tert-butyl 2-amino-2-[(3R)-piperidin-3-yl]acetate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)9(12)8-5-4-6-13-7-8/h8-9,13H,4-7,12H2,1-3H3/t8-,9?/m1/s1 |
InChI-Schlüssel |
IUEZPMQGUVYLKP-VEDVMXKPSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C([C@@H]1CCCNC1)N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C1CCCNC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


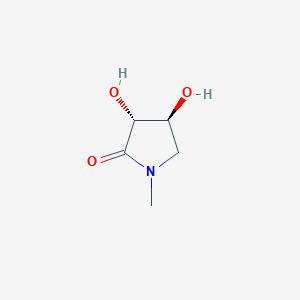
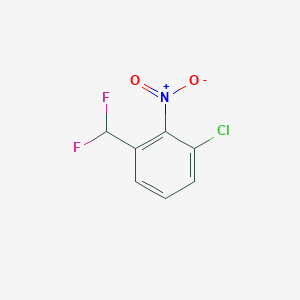
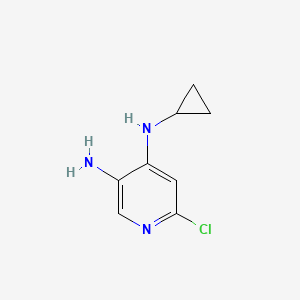
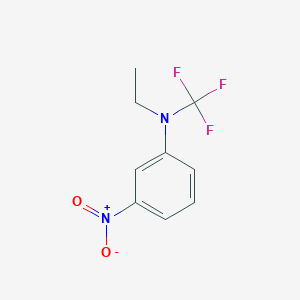
![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-2,3-dihydroindol-3-yl]acetamide](/img/structure/B13977026.png)



